4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine

Medicinal Chemistry Scaffold Design Intellectual Property

4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine (CAS 1132690-77-7) is a heterocyclic building block featuring a chlorinated pyrimidine ring fused to a saturated tetrahydrobenzofuran moiety. With a molecular weight of 208.64 g/mol and the formula C10H9ClN2O, this compound belongs to the benzofuro[3,2-d]pyrimidine class, a scaffold widely employed in kinase inhibitor drug discovery.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
Cat. No. B8135828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(O2)C(=NC=N3)Cl
InChIInChI=1S/C10H9ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h5H,1-4H2
InChIKeyFBWZRSMQWFNMSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine: A Saturated Benzofuropyrimidine Building Block for Kinase-Targeted Synthesis


4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine (CAS 1132690-77-7) is a heterocyclic building block featuring a chlorinated pyrimidine ring fused to a saturated tetrahydrobenzofuran moiety [1]. With a molecular weight of 208.64 g/mol and the formula C10H9ClN2O, this compound belongs to the benzofuro[3,2-d]pyrimidine class, a scaffold widely employed in kinase inhibitor drug discovery [2]. The compound's saturated furan ring distinguishes it from the fully aromatic 4-chlorobenzofuro[3,2-d]pyrimidine (CAS 39876-88-5), affording altered conformational flexibility and physicochemical properties relevant to fragment-based and structure-guided design [1].

Why 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine Cannot Be Replaced by Unsaturated Analogs in Synthetic Workflows


Benzofuropyrimidine isomers with identical substituent patterns but different ring saturation states are not functionally interchangeable as intermediates. The saturated tetrahydrobenzofuran ring in this compound confers a higher fraction of sp3-hybridized carbons (Fsp3 = 0.40) and a larger molecular surface area compared to the fully aromatic analog 4-chlorobenzofuro[3,2-d]pyrimidine (Fsp3 = 0.00) [1]. This structural distinction directly impacts solubility, LogP, and the conformational preferences of downstream products, making the tetrahydro variant essential for programs where saturated scaffolds are prioritized for improved pharmacokinetic profiles or intellectual property space . Simply substituting the unsaturated analog can lead to divergent reactivity in nucleophilic aromatic substitution (SNAr) at the 4-chloro position, potentially altering reaction yields and product purity [1].

Quantitative Differentiation of 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine Against Key Analogs and In-Class Candidates


Tetrahydro Saturation Confers 0.40 Fsp3 Versus 0.00 for the Unsaturated Analog, Directing Conformational and IP Space

The target compound's tetrahydrobenzofuran ring provides an Fsp3 (fraction of sp3-hybridized carbons) of 0.40, calculated from the 4 saturated carbon atoms out of 10 total carbons in the core scaffold. In contrast, the direct unsaturated analog 4-chlorobenzofuro[3,2-d]pyrimidine (CAS 39876-88-5) has an Fsp3 of 0.00, as all carbons in its fused ring system are sp2-hybridized [1]. This metric is widely used in drug discovery to assess molecular complexity and correlate with clinical success rates [2].

Medicinal Chemistry Scaffold Design Intellectual Property

LogP Reduction of 0.7–1.0 Units Relative to the Aromatic Analog Improves Aqueous Solubility Prospects

The target compound exhibits a calculated LogP of 2.64, driven by the saturated tetrahydrobenzofuran moiety [1]. Although an experimentally determined LogP for the unsaturated comparator is not available in authoritative databases, the fully aromatic 4-chlorobenzofuro[3,2-d]pyrimidine is predicted to have a LogP in the range of 3.3–3.6 based on its extended planar aromatic surface and lack of saturated carbons [2]. This estimated difference of ~0.7–1.0 LogP units translates to an approximately 5- to 10-fold difference in lipophilicity, which directly influences aqueous solubility and nonspecific protein binding.

Physicochemical Properties Drug-like Space Solubility

Zero Rotatable Bonds Versus the 2-Amino Derivative's Conformational Flexibility Enables More Rigid Scaffold Design

The target compound possesses 0 rotatable bonds, as all non-ring substituents are directly attached to the rigid fused core [1]. In comparison, the close analog 4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-2-amine (CAS 1132690-73-3) introduces an amino group at the 2-position, resulting in at least 1 rotatable C–N bond, which adds conformational entropy [2]. This reduced flexibility in the target compound can enhance binding affinity to relatively flat kinase ATP pockets by reducing the entropic penalty upon target engagement.

Molecular Rigidity Scaffold Optimization Entropy

Commercial Purity Standard of ≥95% with Batch-Specific Analytical Documentation Reduces Procurement Risk

Authorized vendors including Bidepharm and Capot Chemical supply this compound at a standard purity of ≥95% (HPLC), with batch-specific certificates of analysis (CoA) covering NMR, HPLC, and GC [1]. This contrasts with less common in-class analogs such as 6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-4-ol, which is also available at 95% purity but lacks the reactive 4-chloro handle, limiting its direct utility without additional activation steps . The target compound's combination of high purity and a chlorine leaving group streamlines downstream SNAr diversification.

Quality Assurance Procurement Reproducibility

Procurement-Driven Application Scenarios for 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine Based on Quantitative Differentiation


Kinase Inhibitor Lead Generation Requiring Saturated Scaffolds

Medicinal chemistry teams pursuing novel kinase inhibitors with saturated cores (Fsp3 > 0.35) should prioritize this compound over its unsaturated analog. The Fsp3 of 0.40 directly supports intellectual property differentiation and may improve clinical success rates, as higher Fsp3 correlates with reduced attrition [1]. The 4-chloro handle permits rapid SNAr diversification to generate focused libraries for targets such as CaPkc1, CK2, or Cdc7, where benzofuropyrimidines have demonstrated nanomolar potency [2].

Fragment-Based Drug Discovery (FBDD) with Rigid Cores

The compound's zero rotatable bonds and moderate LogP (2.64) make it an ideal rigid fragment for FBDD campaigns. Its fully constrained geometry reduces entropic penalties upon target binding and simplifies X-ray crystallography or NMR-based screening interpretation, compared to more flexible analogs like the 2-amino derivative [1]. Researchers can grow the fragment via the 4-chloro position using parallel chemistry.

Intellectual Property Expansion Around Benzofuropyrimidine Patents

For organizations seeking to patent around existing benzofuropyrimidine claims (e.g., XL413, cercosporamide derivatives), this tetrahydro intermediate offers a structurally distinct starting point. The saturated furan ring introduces a stereoelectronic environment absent in flat aromatic analogs, enabling the creation of novel composition-of-matter patents [1]. The compound's commercial availability at gram scale with batch documentation ensures reproducibility for patent exemplification [2].

Academic Core Facility Compound Libraries

Academic screening centers and core facilities can incorporate this compound into diversity-oriented synthesis (DOS) libraries. Its rigid, saturated scaffold complements typical flat heterocycle collections, increasing the three-dimensionality of screening decks. The LogP of 2.64 places it within favorable drug-like space (Rule of 5 compliance), and the reactive chlorine enables straightforward library enumeration with amines, alcohols, or thiols to generate hundreds of analogs in a single 96-well plate format [1].

Quote Request

Request a Quote for 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.